Indole-5-carboxylic acid

概要

説明

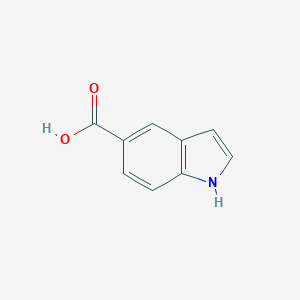

Indole-5-carboxylic acid (I5CA) is an organic compound belonging to the class of indolecarboxylic acids, characterized by a carboxylic acid group (-COOH) attached to the fifth carbon of the indole heterocyclic structure (a benzene ring fused to a pyrrole ring) . I5CA serves as a versatile building block in organic synthesis and materials science, with applications in electrochemical biosensors , enzyme inhibitors , and polymer films . Its molecular formula is C₉H₇NO₂, and its structure confers distinct physicochemical properties, such as acidity and redox activity, which differentiate it from other indole derivatives.

準備方法

Synthetic Routes and Reaction Conditions: Indole-5-carboxylic acid can be synthesized through several methods. One common approach involves the selective deprotection of t-butyl ester, followed by in situ decarboxylation to yield the desired ketone . Another method includes the use of alkylzinc bromides with aryldiazonium tetrafluoroborates, subjected to microwave irradiation in the presence of chlorotrimethylsilane .

Industrial Production Methods: Industrial production of this compound often involves the electropolymerization process, which results in the formation of an electroactive polymer film of poly(this compound). This method has been investigated for its preventive action against mild steel corrosion .

化学反応の分析

Types of Reactions: Indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form electroactive polymer films.

Reduction: Reduction reactions can modify the indole ring structure.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Sulfuric acid solutions are commonly used for oxidation reactions.

Substitution: Electrophilic substitution reactions often involve reagents like alkylzinc bromides and aryldiazonium salts.

Major Products:

Oxidation: Formation of electroactive polymer films.

Substitution: Various substituted indole derivatives.

科学的研究の応用

Pharmaceutical Development

Indole-5-carboxylic acid plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for various modifications that enhance therapeutic efficacy. For instance:

- Vilazodone Metabolism : A major metabolite of the potential antidepressant vilazodone is formed from this compound. This metabolite exhibits serotonin reuptake inhibition and agonist activity at the serotonin receptor subtype 1A, indicating its importance in drug metabolism and efficacy .

- Cytosolic Phospholipase A2α Inhibition : Structure-activity relationship studies have identified derivatives of this compound as potent inhibitors of cytosolic phospholipase A2α, a key enzyme involved in inflammation. Modifications to the indole scaffold have been shown to influence metabolic stability and solubility, enhancing their potential as anti-inflammatory drugs .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways:

- Enzyme Interaction Studies : The compound is utilized to investigate enzymatic reactions and metabolic pathways, aiding researchers in understanding complex biological processes. For example, it has been used to study the effects of various substituents on enzyme activity and stability .

Material Science

This compound is explored for its potential applications in material science:

- Polymer Development : Research has indicated that derivatives of this compound can be used to create novel polymers with enhanced durability and flexibility compared to traditional materials. This opens avenues for developing advanced materials with specific properties tailored for various applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques:

- Quality Control : The compound aids in the accurate quantification of related compounds in various samples, which is crucial for quality control in pharmaceutical manufacturing . Its use as a standard ensures reliable results in analytical measurements.

Table 1: Summary of Key Applications

作用機序

Indole-5-carboxylic acid exerts its effects through various mechanisms:

Activation of Nuclear Receptors: Regulates intestinal hormones and affects the biological effects of bacteria as signaling molecules.

Plant Growth Regulation: Acts as a plant growth regulator by binding to hormone receptors in plant cells, triggering physiological and biochemical reactions.

類似化合物との比較

Structural Analogues: Positional Isomers and Derivatives

Indole-3-Carboxylic Acid (I3CA)

- Positional Isomerism : I3CA has the carboxylic acid group at the third carbon of the indole ring, altering its electronic distribution compared to I5CA. This positional difference impacts acidity; I5CA's carboxyl group is more acidic due to reduced resonance stabilization with the indole nitrogen .

- Reactivity : Methylation studies show I5CA undergoes selective carboxyl group methylation under basic conditions, whereas I3CA may exhibit competing reactivity at the indole nitrogen .

- Applications : I3CA is widely used in plant growth regulation, whereas I5CA is preferred in electrochemical applications due to its redox stability .

Indazole-5-Carboxylic Acid

- Heterocycle Variation : Indazole replaces the pyrrole ring of indole with a pyrazole ring (two adjacent nitrogen atoms). This increases aromatic stability and alters hydrogen-bonding capabilities.

- Biological Activity : Indazole derivatives often exhibit enhanced metabolic stability compared to indolecarboxylic acids, making them favorable in drug design .

Methyl Indole-5-Carboxylate

- Ester Derivative: The methyl ester of I5CA (melting point: 123–126°C) improves solubility in organic solvents like ethanol and DMSO, facilitating synthetic applications . Unlike I5CA, it lacks free carboxyl reactivity, limiting its use in polymerization but enhancing its role as a synthetic intermediate.

Physicochemical Properties

Key Observations :

- I5CA’s lower melting point compared to I3CA suggests weaker crystal lattice interactions, likely due to steric effects from the carboxyl group’s position.

- The ester derivative (methyl I5CA) has significantly higher lipophilicity (LogP ~2.0), enhancing membrane permeability in drug delivery systems .

生物活性

Indole-5-carboxylic acid (I5C) is a notable compound within the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of I5C, focusing on its mechanisms, pharmacological effects, and relevant case studies.

This compound is characterized by its indole ring structure with a carboxylic acid functional group at the 5-position. It can be synthesized through various methods, including the Fischer indole synthesis, which allows for modifications to enhance its biological properties. The compound has been utilized as a precursor in the development of several bioactive derivatives.

1. Anti-inflammatory Properties

I5C has been studied for its inhibitory effects on key enzymes involved in inflammation:

- Cytosolic Phospholipase A2α (cPLA2α) : Research indicates that certain derivatives of I5C exhibit potent inhibition of cPLA2α, an enzyme crucial in the biosynthesis of pro-inflammatory lipid mediators. For example, a study found that 1-(2-oxopropyl)indole-5-carboxylic acids serve as effective inhibitors, showcasing structure-activity relationships that enhance their anti-inflammatory potential .

2. Neuroprotective Effects

Indole derivatives, including I5C, have shown promise in neuroprotection:

- Oxidative Stress Mitigation : A recent study highlighted that I5C and its derivatives can suppress oxidative stress in neuronal cells. Specifically, they demonstrated protective effects against neurotoxicity induced by amyloid-beta peptide in human neuroblastoma cells .

- MAO-B Inhibition : I5C derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. This inhibition may contribute to their neuroprotective effects by preventing the degradation of neuroprotective neurotransmitters .

3. Anticancer Potential

I5C has been explored for its anticancer properties:

- Immunomodulation : Compounds derived from I5C have been investigated as potential immunomodulators in cancer therapy. They act by inhibiting tryptophan dioxygenase, an enzyme involved in tumor-induced immune suppression .

Case Study 1: Inhibition of cPLA2α

A study conducted on various this compound derivatives demonstrated their effectiveness as dual inhibitors of both cPLA2α and fatty acid amide hydrolase (FAAH). The results indicated that these compounds could significantly reduce inflammation-related pain in preclinical models, suggesting their potential application in analgesic therapies .

Case Study 2: Neuroprotective Mechanisms

In a model of Parkinson's disease, I5C was shown to protect against neuronal death induced by oxidative stress. The treatment led to decreased levels of reactive oxygen species (ROS) and improved cell viability in SH-SY5Y cells exposed to neurotoxic agents. This highlights the compound's potential role in treating neurodegenerative diseases .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Indole-5-carboxylic acid, and how is structural confirmation performed?

- Methodology : Synthesis typically involves isolation from natural sources (e.g., microbial extracts or plant roots) or chemical derivatization of indole precursors. For example, anthranilic acid serves as a biosynthetic precursor in microbial systems . Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., correlations between δ8.30 and δ7.80 protons to the carbonyl group at δ171.7 confirm the C-5 carboxylic acid substituent ).

- 2D NMR (COSY, HMBC) : Maps connectivity between aromatic protons and functional groups .

- FTIR : Identifies vibrational modes of the carboxylic acid group (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Key Properties :

- Molecular formula : C9H7NO2 (CAS 1670-81-1), molecular weight 161.16 g/mol .

- Solubility : Limited water solubility; often dissolved in polar aprotic solvents (e.g., acetonitrile) for electrochemical studies .

- Stability : Stable under recommended storage conditions (dry, inert atmosphere), but decomposition pathways under extreme pH or temperature are not fully characterized .

Q. How is this compound characterized in electrochemical applications?

- Methodology :

- Electropolymerization : Conducted potentiostatically (e.g., at 1.35 V vs. SCE in LiClO₄/acetonitrile) to form poly(this compound) films .

- Cyclic Voltammetry (CV) : Reveals redox behavior with poorly resolved anodic/cathodic peaks, indicating quasi-reversible electron transfer .

- FTIR of Redox States : Differentiates reduced (NH protonated) and oxidized (quinoid structure, NH deprotonated) polymer forms .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical data for this compound?

- Data Gaps : Critical parameters like melting point, vapor pressure, and aqueous solubility are absent in some datasets .

- Resolution Strategies :

- Experimental Replication : Use standardized protocols (e.g., differential scanning calorimetry for melting point determination).

- Computational Modeling : Predict properties via quantum chemical calculations (e.g., density functional theory for solubility parameters).

- Cross-Referencing : Compare with structurally analogous compounds (e.g., indole-3-carboxylic acid) to infer missing data .

Q. What experimental approaches validate this compound as a corrosion inhibitor in acidic environments?

- Methodology :

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies corrosion inhibition efficiency by measuring charge-transfer resistance in sulfuric acid solutions .

- Weight Loss Tests : Evaluates material degradation over time under controlled acidic conditions .

- Surface Analysis (SEM/EDS) : Assesses surface morphology and elemental composition post-exposure to identify inhibitor adsorption patterns .

Q. How do structural modifications at the indole ring (e.g., C-3 substituents) affect bioactivity or stability?

- Case Study : Derivatives like 1-(2-oxopropyl)this compound were synthesized with C-3 substituents (e.g., halogens, alkyl groups) to study cytosolic phospholipase A2 inhibition.

- Structure-Activity Relationship (SAR) : Methyl or chloro groups at C-3 enhance metabolic stability but reduce solubility .

- Stability Assays : High-performance liquid chromatography (HPLC) tracks degradation under simulated physiological conditions .

Q. What are the challenges in optimizing polymerization conditions for this compound-derived conductive polymers?

- Key Challenges :

- Deposition Efficiency : Potentiostatic methods may yield inhomogeneous films due to solvent volatility (e.g., acetonitrile evaporation) .

- Redox Activity : Poorly resolved CV peaks suggest competing side reactions; FTIR and XPS help identify byproducts .

- Scale-Up : Batch-to-batch reproducibility requires strict control of monomer concentration, electrolyte composition, and temperature .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Protocol Standardization :

- Synthesis : Document reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., recrystallization solvents) .

- Electrochemical Studies : Report electrolyte composition, electrode pretreatment, and scan rates .

Q. What statistical methods are appropriate for analyzing corrosion inhibition or bioactivity data?

- Analysis Tools :

- Regression Models : Correlate inhibitor concentration with efficiency metrics (e.g., Langmuir adsorption isotherm for corrosion studies) .

- ANOVA : Identifies significant differences in bioactivity across derivative compounds .

- Error Analysis : Report standard deviations for triplicate measurements to validate precision .

特性

IUPAC Name |

1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZCGNHSIMFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-83-1 | |

| Record name | Poly(indole-5-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168218 | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-81-1 | |

| Record name | 1H-Indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。